molecular formula C12H15ClN4 B11792368 4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine

4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11792368
M. Wt: 250.73 g/mol
InChI Key: IDTFVDQCTGKIIF-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloro group and the pentyl chain in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with 1-pentyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the chloro group and the pyrazole ring can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1-ethyl-1H-pyrazol-4-yl)pyrimidine
  • 4-Chloro-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine
  • 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine

Uniqueness

4-Chloro-2-(1-pentyl-1H-pyrazol-4-yl)pyrimidine is unique due to the presence of the pentyl chain, which can influence its lipophilicity and overall chemical behavior. This structural feature can affect its solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H15ClN4

Molecular Weight

250.73 g/mol

IUPAC Name

4-chloro-2-(1-pentylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C12H15ClN4/c1-2-3-4-7-17-9-10(8-15-17)12-14-6-5-11(13)16-12/h5-6,8-9H,2-4,7H2,1H3

InChI Key

IDTFVDQCTGKIIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C=N1)C2=NC=CC(=N2)Cl

Origin of Product

United States

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